Nonyltrichlorosilane

Description

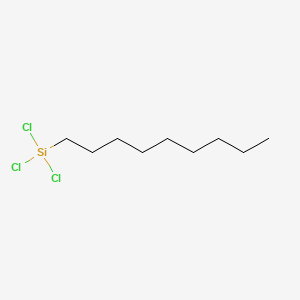

Structure

3D Structure

Properties

IUPAC Name |

trichloro(nonyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl3Si/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBOTKQTCWQWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl3Si | |

| Record name | NONYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884143 | |

| Record name | Silane, trichlorononyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Water-white liquid with a pungent odor; Fumes in moist air; [Hawley] Colorless liquid; [CAMEO] | |

| Record name | NONYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.072 @ 25 °C | |

| Record name | Nonyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

5283-67-0 | |

| Record name | NONYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorononylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5283-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005283670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nonyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorononyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorononyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorononylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQG4884JBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nonyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Significance of Organosilane Chemistry in Modern Technologies

Organosilane chemistry, which centers around compounds containing silicon-carbon bonds, has become indispensable in numerous modern technologies. zmsilane.com These compounds serve as crucial intermediates and building blocks in the synthesis of a wide range of materials. sigmaaldrich.com The unique dual reactivity of many organosilanes allows them to act as molecular bridges, forming durable covalent bonds between inorganic and organic materials. russoindustrial.rudakenchem.com This capability is fundamental to improving adhesion, a critical factor in coatings, adhesives, and composites. dakenchem.comdakenchem.com

The applications of organosilanes are extensive and varied. They are integral to the production of silicones and other polymers, and they are used to enhance the durability, water resistance, and heat resistance of paints and coatings. russoindustrial.ruontosight.ai In the electronics industry, organosilanes are utilized for insulation and protection of sensitive components. dakenchem.com Furthermore, the development of organosilane technology has led to more environmentally friendly materials with lower volatility and reduced emissions of toxic chemicals. zmsilane.com The inherent stability and flexibility of the siloxane (Si-O-Si) bond, formed through the reaction of organosilanes, contribute to the long-term performance and reliability of these materials. russoindustrial.ru

Nonyltrichlorosilane As a Key Precursor in Surface and Interface Engineering

Nonyltrichlorosilane (C9H19Cl3Si) is a specific type of organosilane that plays a pivotal role as a precursor in surface and interface engineering. ontosight.airesearchgate.net This colorless liquid is characterized by a nonyl group (a nine-carbon alkyl chain) and a reactive trichlorosilyl (B107488) group attached to a central silicon atom. ontosight.ainih.gov The trichlorosilyl group is highly susceptible to hydrolysis, a reaction with water that is central to its function in surface modification. ontosight.ainoaa.gov

The primary application of this compound lies in its ability to form self-assembled monolayers (SAMs) on various substrates. This process involves the hydrolysis of the trichlorosilyl group into reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface, as well as with each other, to form a stable, covalently bonded siloxane network. nih.gov The long nonyl chain then orients away from the surface, creating a new surface with distinct properties.

The primary effect of treating a surface with this compound is to render it hydrophobic, or water-repellent. ontosight.aievonik.com This is due to the nonpolar nature of the nine-carbon alkyl chain. This modification is highly desirable in a multitude of applications, including the creation of water-repellent coatings and sealants. ontosight.ai In the field of organic electronics, modifying dielectric surfaces with this compound has been shown to significantly enhance the performance of organic thin-film transistors (OTFTs). researchgate.netresearchgate.net Research has demonstrated that creating a prerubbed self-assembled monolayer of n-nonyltrichlorosilane on a substrate can lead to a notable increase in the field-effect mobility of pentacene-based transistors. researchgate.netresearchgate.net

The table below summarizes key properties of this compound:

| Property | Value |

| Chemical Formula | C9H19Cl3Si |

| Molar Mass | 261.7 g/mol nih.gov |

| Appearance | Colorless liquid nih.govnoaa.gov |

| Odor | Pungent nih.gov |

| Reactivity | Decomposed by water to form hydrochloric acid nih.govnoaa.gov |

Scope and Research Trajectories for Nonyltrichlorosilane Systems

Methodologies for this compound Synthesis

The creation of this compound (C9H19Cl3Si) is rooted in established methods for synthesizing alkyltrichlorosilanes, which can be adapted for both large-scale industrial production and smaller-scale laboratory work.

Industrial and Laboratory Synthesis Approaches for Alkyltrichlorosilanes

The primary method for synthesizing this compound and other long-chain alkyltrichlorosilanes is the hydrosilylation reaction. wikipedia.org This process involves the addition of trichlorosilane (B8805176) (HSiCl3) across the double bond of an alkene, in this case, 1-nonene (B85954) (C9H18). wikipedia.orggoogle.com

Industrial Synthesis: On an industrial scale, the synthesis is typically performed by reacting powdered metallurgical-grade silicon with hydrogen chloride gas at high temperatures (around 300°C) to produce trichlorosilane. wikipedia.org This trichlorosilane is then reacted with 1-nonene. The reaction is catalyzed, often by platinum-based catalysts, to ensure high yield and selectivity. The general equation for the hydrosilylation is:

RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃ wikipedia.org

For this compound, this becomes:

CH₃(CH₂)₆CH=CH₂ + HSiCl₃ → CH₃(CH₂)₈SiCl₃

The process is designed for continuous production, with distillation used to separate the desired this compound from byproducts and unreacted starting materials. wikipedia.org

Laboratory Synthesis: In a laboratory setting, the approach is similar but conducted on a smaller scale using standard glassware. A solution of 1-nonene in a suitable anhydrous solvent, such as pentane (B18724) or toluene, is prepared in a reaction flask. orgsyn.orgmdpi.com A catalyst is added, followed by the slow addition of trichlorosilane. The reaction is often stirred at a controlled temperature to manage the exothermic nature of the reaction and optimize the yield. orgsyn.org Upon completion, the product is isolated and purified, typically through vacuum distillation. While the fundamental chemistry is the same as in industrial processes, laboratory methods offer greater flexibility for creating specialized or modified silanes. orgsyn.org

Table 1: Comparison of Synthesis Approaches for Alkyltrichlorosilanes

| Feature | Industrial Approach | Laboratory Approach |

|---|---|---|

| Scale | Large-scale, bulk production | Small-scale, research quantities |

| Primary Reagent Source | Metallurgical silicon and HCl to produce HSiCl₃ in-situ or sourced in bulk wikipedia.org | Commercially available high-purity trichlorosilane and alkene orgsyn.org |

| Process Control | Highly automated, continuous or large-batch processing wikipedia.org | Manual or semi-automated, batch processing orgsyn.org |

| Catalyst | Typically heterogeneous platinum-based catalysts for easy separation | Homogeneous or heterogeneous catalysts (e.g., Speier's, Karstedt's) |

| Purification | Fractional distillation columns wikipedia.org | Vacuum distillation, chromatography orgsyn.org |

| Objective | Cost-effective production of a standard-grade product | High-purity product for specific research applications, synthesis of novel compounds |

Purity and Reagent Considerations in this compound Synthesis

The purity of the final this compound product is critically dependent on the quality of the starting reagents and the control of the reaction conditions. dcatvci.org The choice of reagent grade is a key decision that balances cost against the required purity for a specific application. labmanager.com

Reagent Grades: Chemicals are available in several grades, with the main distinction being purity. jk-sci.com For synthesis, the most common grades are Technical and ACS Reagent grade. alliancechemical.com

Technical Grade: Suitable for industrial applications where high levels of impurities are tolerable. These reagents are the most cost-effective but may contain significant amounts of byproducts or unreacted starting materials. alliancechemical.com

ACS Reagent Grade: Meets or exceeds the purity standards set by the American Chemical Society (≥95% purity). This grade is used for analytical and research applications where high purity is essential for reliable and reproducible results. jk-sci.comalliancechemical.com

Using lower-purity reagents can introduce contaminants that interfere with the synthesis, leading to lower yields and the formation of undesirable side products. labmanager.com For instance, moisture in the reagents or solvent can cause premature hydrolysis of the trichlorosilane. dcatvci.org

Table 2: Common Chemical Reagent Grades and Their Implications for Synthesis

| Grade | Typical Purity | Common Use Case in Synthesis | Impact of Impurities |

|---|---|---|---|

| ACS Reagent | ≥95% jk-sci.com | Research, development, and applications requiring high-quality, reproducible results alliancechemical.com | Minimal impact on reaction; ensures high yield and product purity labmanager.com |

| Laboratory | High purity, but exact impurity levels unknown jk-sci.com | Educational settings, non-critical preparations | May introduce variability between batches |

| Purified | Does not meet an official standard but has good quality jk-sci.com | General laboratory use | Potential for side reactions depending on the nature of the impurities |

| Technical | Purity varies, often 85-95% alliancechemical.com | Industrial-scale manufacturing where cost is a primary driver alliancechemical.com | Can lead to lower yields, product contamination, and the need for extensive purification labmanager.com |

Fundamental Chemical Reactivity of this compound

The reactivity of this compound is dominated by the three chlorine atoms attached to the silicon atom. These silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water, which leads to hydrolysis and subsequent condensation reactions. ontosight.ainih.gov

Formation of Polysiloxane Networks from this compound Precursors

Because this compound is a trifunctional molecule (it has three reactive chloro groups), its hydrolysis and subsequent condensation lead to the formation of a highly cross-linked, three-dimensional polysiloxane network. mdpi.commdpi.com

Initially, linear or cyclic oligomers may form. However, as the condensation reactions proceed, the molecules link together in a branched fashion, eventually forming a continuous network structure known as a gel. uni-saarland.devt.edu The nonyl group (C₉H₁₉) is a non-polar organic chain that remains attached to the silicon atom, imparting hydrophobic (water-repellent) properties to the final network. ontosight.ai This makes this compound a valuable precursor for creating water-repellent coatings and surface modifiers. ontosight.ai

The final structure of the polysiloxane network is influenced by reaction conditions such as pH, water concentration, and temperature, which affect the relative rates of the hydrolysis and condensation reactions. unm.edu

Reaction Kinetics of this compound on Diverse Substrates

The kinetics, or rate, of the reaction of this compound with a surface is crucial for applications like forming self-assembled monolayers (SAMs). These monolayers are highly ordered molecular films that can dramatically alter the properties of a substrate. nih.gov

The formation of a SAM from this compound on a hydroxylated surface (like silicon oxide, glass, or certain metal oxides) involves several steps:

Adsorption: The this compound molecules adsorb onto the substrate from the solution or vapor phase. nih.gov

Hydrolysis: Trace amounts of water on the substrate surface hydrolyze the Si-Cl bonds of the adsorbed molecules to form Si-OH groups. lehigh.edu

Covalent Bonding: The newly formed silanol (B1196071) groups on the this compound molecule condense with the hydroxyl groups on the substrate surface (e.g., Si-OH), forming strong, covalent Si-O-Si bonds that anchor the molecules to the surface. acs.org

Cross-linking: The silanol groups on adjacent anchored molecules condense with each other, forming a cross-linked, stable monolayer. nih.gov

Substrate: The density and accessibility of hydroxyl groups on the substrate surface are critical. lehigh.edu

Solvent: The choice of solvent can significantly affect reaction kinetics. Polar aprotic solvents may hinder the reaction rate compared to apolar solvents. mdpi.com

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to more disordered film growth. lsuhsc.edu

Concentration: The concentration of the silane (B1218182) in the deposition solution affects the packing density of the resulting monolayer.

Studies on similar alkyltrichlorosilanes have shown that the reaction can proceed differently depending on the conditions. For instance, vapor-phase deposition can lead to the formation of thicker, polymeric layers rather than a single monolayer. acs.org The kinetics of these surface reactions are complex, often involving a rapid initial phase of adsorption and bonding, followed by a slower phase of network organization and densification. dot.gov

Reactivity with Organic and Inorganic Species in Material Systems

This compound (NTS) is a member of the organosilicon compound class, characterized by a nonyl group and a reactive trichlorosilyl (B107488) head group. ontosight.ai This dual nature allows it to act as a surface modifying agent, capable of reacting with a variety of organic and inorganic materials. ontosight.airesearchgate.netadvancedpolytech.com The primary mechanism driving its reactivity is the hydrolysis of the silicon-chlorine bonds, followed by condensation reactions. ontosight.airesearchgate.net

The reactivity of this compound is centered on its trichlorosilane functional group (-SiCl₃). In the presence of water or hydroxyl groups on a surface, the Si-Cl bonds readily undergo hydrolysis to form reactive silanol groups (-Si(OH)₃). researchgate.netcankaya.edu.tr These silanols can then condense with hydroxyl groups present on the surface of many inorganic materials, creating stable, covalent siloxane bonds (Si-O-M, where M is a part of the inorganic substrate). researchgate.netresearchgate.net Alternatively, the silanol groups can condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface. researchgate.net This process, known as silanization, effectively grafts the nonyl groups onto the material's surface, altering its properties. ontosight.aicankaya.edu.tr

Reactivity with Inorganic Materials

This compound and similar long-chain alkyltrichlorosilanes exhibit significant reactivity towards various inorganic substrates, primarily those with surface hydroxyl groups. This reactivity is widely exploited to form self-assembled monolayers (SAMs), which are highly organized, dense coatings that can dramatically alter the surface properties of a material. mit.eduharvard.edu

Common inorganic substrates for modification include silicon wafers, metal oxides, and other materials rich in surface hydroxyls. researchgate.netcankaya.edu.tr The reaction with a hydroxylated silicon surface, for instance, involves the hydrolysis of the trichlorosilane headgroup and subsequent condensation with the surface Si-OH groups. researchgate.net This results in a durable, covalently attached alkylsiloxane layer. researchgate.netmit.edu The long nonyl chains then orient away from the surface, creating a hydrophobic, low-energy interface. ontosight.ai

The reaction conditions, such as the presence of trace water and catalysts, can significantly influence the structure of the resulting surface layer. While controlled conditions can lead to well-ordered monolayers, excess water can promote polymerization of the silane in solution or on the surface, resulting in thicker, less organized polymeric films. researchgate.net

Recent research has also demonstrated the reactivity of similar alkyltrichlorosilanes, like dodecyltrichlorosilane, with advanced materials such as metal halide perovskite nanocrystals. In this context, the silane not only forms a protective hydrophobic shell around the nanocrystals but also participates in halide exchange reactions, demonstrating its versatile reactivity with complex inorganic systems. rsc.org

Table 1: Reactivity of Alkyltrichlorosilanes with Inorganic Substrates

| Substrate | Reagent Class | Reaction Type | Resulting Surface Feature | Reference |

| Silicon/Silicon Oxide | Alkyltrichlorosilane | Hydrolysis & Condensation | Covalently bonded alkylsiloxane monolayer (SAM) | mit.edu, researchgate.net |

| Metal Oxides (e.g., Titanium Oxide) | Alkyltrichlorosilane | Silanization | Covalently attached hydrophobic layer | capes.gov.br, cankaya.edu.tr |

| Metal Halide Perovskite Nanocrystals | Dodecyltrichlorosilane | Surface Modification & Halide Exchange | Hydrophobic siloxane shell | rsc.org |

Reactivity with Organic Materials

The application of this compound extends to the surface modification of organic polymers. However, since many polymers lack the necessary surface hydroxyl groups for direct reaction, a surface pre-treatment is often required. harvard.edu

A common strategy for modifying polymers like polyethylene (B3416737) (PE) involves initial surface activation. This can be achieved through methods like plasma oxidation, which introduces polar functional groups onto the polymer surface. Following this activation, a silicate (B1173343) layer can be formed by reacting the surface with a silicon source like silicon tetrachloride (SiCl₄). This process creates a hydroxyl-rich silicate layer that is anchored to the polymer. This newly formed surface can then readily react with this compound through the same hydrolysis and condensation mechanism observed with inorganic substrates, resulting in a stable, functionalized surface. harvard.edu

For polymers that already contain silicon and can be easily oxidized, such as poly(dimethylsiloxane) (PDMS), the process can be more direct. Plasma oxidation of PDMS directly creates a surface silicate layer suitable for subsequent reaction with alkyltrichlorosilanes. harvard.edu These modification techniques enable the transformation of polymer surfaces, for example, by creating specific functionalities or altering their wetting characteristics. harvard.edu The fundamental principle of silane coupling agents is their ability to form a durable bridge between inorganic and organic materials, a property rooted in their dual chemical reactivity. researchgate.netadvancedpolytech.com

Table 2: Surface Modification of Polymers using Alkyltrichlorosilanes

| Polymer Substrate | Pre-treatment Steps | Silane Reaction | Purpose of Modification | Reference |

| Polyethylene (PE) | 1. Plasma Oxidation2. Formation of silicate layer (e.g., with SiCl₄) | Reaction with surface hydroxyls | To create a functionalized, self-assembled monolayer on the polymer | harvard.edu |

| Poly(dimethylsiloxane) (PDMS) | Plasma Oxidation | Reaction with the resulting surface silicate layer | To generate a well-defined surface layer for altered properties | harvard.edu |

Principles of Self-Assembly on Solid Substrates

The spontaneous organization of this compound molecules into a densely packed monolayer on a solid surface is governed by a complex interplay of chemical reactions and intermolecular forces. The process begins with the precursor molecules adsorbing onto the substrate, followed by their arrangement into a stable, crystalline-like structure. numberanalytics.com

The adsorption of this compound onto metal oxide and silicon surfaces is primarily driven by a chemical reaction between the trichlorosilyl headgroup of the molecule and the hydroxyl (-OH) groups present on the substrate surface. numberanalytics.comkyoto-u.ac.jp

On silicon surfaces, a native oxide layer (silicon dioxide, SiO₂) is typically present, which is rich in surface hydroxyl groups (silanols, Si-OH). The adsorption process proceeds as follows:

Hydrolysis: The trichlorosilyl headgroup of this compound reacts with trace amounts of water present on the surface or in the deposition environment. This leads to the replacement of one or more chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate.

Condensation: The newly formed silanol groups on the this compound molecule then react with the hydroxyl groups on the silicon oxide surface. This condensation reaction forms strong, covalent siloxane (Si-O-Si) bonds, anchoring the molecule to the substrate. kyoto-u.ac.jp

Cross-linking: The remaining reactive sites on the this compound headgroup can react with adjacent molecules, forming a cross-linked network that enhances the stability of the monolayer. gelest.com

A similar mechanism occurs on metal oxide surfaces, which also possess surface hydroxyl groups. The density and reactivity of these hydroxyl groups can influence the quality and packing of the resulting SAM. nih.gov The process involves the formation of M-O-Si bonds, where M represents the metal atom from the oxide (e.g., Al, Ti, Zr). The interaction is a chemical process involving active sites on the metal oxide surface. nih.gov

The quality and structure of this compound SAMs are significantly influenced by the properties of the substrate.

Substrate Chemistry:

Hydroxyl Group Density: A high density of surface hydroxyl groups is crucial for the formation of a well-ordered and densely packed SAM. gelest.com Substrates with a lower density of -OH groups may result in incomplete monolayer formation or a less ordered structure.

Surface Cleanliness: The presence of contaminants on the substrate surface can interfere with the self-assembly process by blocking adsorption sites. numberanalytics.comossila.com Therefore, thorough cleaning of the substrate prior to deposition is essential. ossila.com Methods like piranha solution treatment or plasma cleaning are often employed to remove organic residues. ossila.com

Substrate Reactivity: The specific chemical nature of the substrate can affect the kinetics of SAM formation and the strength of the molecule-substrate bond. numberanalytics.com

Substrate Topography:

Surface Roughness: A smooth substrate surface is generally preferred for the formation of a highly ordered SAM. numberanalytics.com Increased surface roughness can lead to defects in the monolayer and disrupt the close packing of the alkyl chains. numberanalytics.combeilstein-journals.org Studies have shown that a rougher substrate can negatively impact the resulting topography of deposited structures. beilstein-journals.org

Surface Defects: The presence of atomic-level defects on the substrate, such as steps and domain boundaries, can act as nucleation sites for SAM formation but can also introduce disorder into the monolayer. beilstein-journals.org

| Factor | Influence on SAM Formation |

| Substrate Chemistry | |

| Hydroxyl Group Density | High density promotes well-ordered, dense SAMs. gelest.com |

| Surface Cleanliness | Contaminants hinder SAM formation. numberanalytics.comossila.com |

| Substrate Topography | |

| Surface Roughness | Smooth surfaces lead to more ordered SAMs. numberanalytics.com |

| Surface Defects | Can act as nucleation sites but also introduce disorder. beilstein-journals.org |

Fabrication Techniques for this compound SAMs

Several techniques can be employed to deposit this compound SAMs onto solid substrates. The choice of method depends on factors such as the desired quality of the monolayer, the nature of the substrate, and the specific application.

Solution-phase deposition is a widely used and convenient method for forming organosilane SAMs. ossila.com This technique typically involves the following steps:

Substrate Preparation: The substrate is thoroughly cleaned to remove any contaminants. ossila.com

Immersion: The cleaned substrate is immersed in a dilute solution of this compound in an anhydrous organic solvent. kyoto-u.ac.jpfiveable.me The concentration of the silane is typically in the millimolar range. ossila.com

Self-Assembly: During immersion, the this compound molecules adsorb onto the substrate and self-assemble into a monolayer. The immersion time can range from minutes to several hours. ossila.comfiveable.me

Rinsing and Drying: After the desired immersion time, the substrate is removed from the solution, rinsed with fresh solvent to remove any non-covalently bonded molecules, and dried, often under a stream of inert gas like nitrogen. fiveable.me

While simple and scalable, a major drawback of solution-phase deposition is the potential for polymerization of the silane molecules in the solution if trace amounts of water are present, which can lead to the formation of aggregates on the surface. yieldengineering.commpg.de

| Method | Description | Advantages | Disadvantages |

| Dip Coating | The substrate is immersed in a solution containing the SAM molecules and then withdrawn at a controlled speed. | Simple, cost-effective. ossila.com | Potential for contamination, less control over the assembly process. fiveable.me |

| Spin Coating | A small amount of the SAM solution is applied to the center of the substrate, which is then spun at high speed to spread the solution evenly. ossila.com | Uniform film formation. ossila.com | Solvent evaporation can be rapid, potentially affecting monolayer ordering. |

Vapor-phase deposition offers several advantages over solution-phase methods, including better control over the deposition process and a reduced risk of contamination. fiveable.meyieldengineering.com This technique is particularly suitable for substrates that are sensitive to solvents. fiveable.me In this method, the substrate is exposed to the vapor of the this compound precursor in a controlled environment. fiveable.meveeco.com

The general process involves placing the substrate in a vacuum chamber, which is then evacuated. The this compound is heated in a separate container to increase its vapor pressure, and the vapor is introduced into the chamber. google.com The molecules then adsorb and react with the substrate surface to form the SAM.

Vapor-phase deposition can produce highly uniform and conformal coatings, even on complex three-dimensional structures. veeco.com It also significantly reduces chemical waste compared to solution-based methods. yieldengineering.com The process is typically faster than solution-phase deposition, with stable monolayers forming in minutes as opposed to hours. veeco.com

| Parameter | Typical Range |

| Precursor Temperature | 25°C to 300°C google.com |

| Substrate Temperature | 25°C to 400°C google.com |

| Deposition Time | 5 to 10 minutes veeco.com |

The ability to create patterns of SAMs on a surface is crucial for a wide range of applications, including the fabrication of biosensors, microelectronics, and functional materials. researchgate.net Several lithographic techniques can be used to achieve controlled growth and patterning of this compound monolayers.

Photolithography: This technique uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on the substrate. researchgate.net In the context of SAMs, the monolayer itself can act as a very thin resist. researchgate.netrsc.org A common approach involves irradiating the SAM with ultraviolet (UV) light through a mask. researchgate.net The UV exposure can induce chemical changes in the exposed regions of the SAM, such as cleavage of C-C bonds, leading to their decomposition and removal. researchgate.net This creates a chemical pattern on the surface, which can then be used for selective deposition of other materials. researchgate.netrsc.org

Electron Beam Lithography (EBL): EBL is a high-resolution technique that uses a focused beam of electrons to draw custom shapes on a surface covered with an electron-sensitive resist. beilstein-journals.orgyoutube.com Similar to photolithography, SAMs can serve as ultrathin resists for EBL. researchgate.netresearchgate.net The electron beam can be used to either selectively remove or chemically modify the this compound monolayer in the exposed areas. researchgate.netbeilstein-journals.org This allows for the creation of nanopatterns with high precision. beilstein-journals.org For instance, electron irradiation can induce cross-linking in aromatic SAMs, making them more resistant to etching, thus acting as a negative resist. beilstein-journals.orgresearchgate.net

| Technique | Description | Resolution | Key Features |

| Photolithography | Uses light to transfer a pattern from a mask to the SAM. researchgate.net | Micrometer scale researchgate.net | Applicable to various organic thin films. researchgate.net |

| Electron Beam Lithography | Uses a focused electron beam to directly write patterns on the SAM. beilstein-journals.orgyoutube.com | Nanometer scale beilstein-journals.org | High resolution, maskless process. youtube.com |

Structural Elucidation and Morphology of this compound SAMs

The formation of this compound self-assembled monolayers (SAMs) on substrates, typically silicon with a native oxide layer, results in a highly organized, two-dimensional structure. The structural characteristics and morphology of these films are dictated by a complex interplay of covalent bond formation at the substrate interface, lateral cross-linking between adjacent silane molecules, and van der Waals interactions between the alkyl chains. Understanding this structure at the molecular level is critical for its application in nanotechnology, electronics, and biotechnology.

Molecular Packing and Order in Alkyltrichlorosilane Monolayers

Self-assembled monolayers derived from alkyltrichlorosilanes, including this compound, exhibit a high degree of molecular order, particularly when the alkyl chains are of sufficient length. The primary driving forces for this ordering are the van der Waals interactions between adjacent hydrocarbon chains, which encourage a dense, crystalline-like packing arrangement. nist.gov

Research utilizing surface X-ray scattering techniques on n-alkyltrichlorosilane SAMs has provided significant insights into their structure. osti.govacs.orgnih.gov For alkyl chains with 14 or more carbons, grazing incidence diffraction (GID) studies reveal that the molecules arrange into hexagonally packed, crystalline-like domains. acs.orgnih.govresearchgate.net The intermolecular in-plane distance in these domains is typically in the range of 4.7-5 Å. researchgate.net However, this crystalline order is not uniform along the entire length of the molecule. Bragg rod analysis has shown that a portion of the methylene (B1212753) (CH₂) units closer to the silicon substrate—approximately 12 units—are not part of these crystalline domains. osti.govacs.orgnih.gov This disorder near the headgroup is attributed to the strain created by a size mismatch between the optimal spacing of the alkyl chains and the spacing of the siloxane (Si-O-Si) headgroups covalently bonded to the substrate. osti.govnih.gov

The packing density is a crucial parameter of the monolayer. Studies comparing different organosilanes have demonstrated that SAMs made from trichlorinated precursors, like this compound, are densely packed. nist.govacs.org In contrast, SAMs prepared from monochlorinated silanes are generally less dense and more poorly ordered. nist.govacs.org While longer alkyl chains (n > 14) tend to form more ordered, crystalline-like monolayers with fewer gauche defects, shorter-chain alkylsilanes are known to exhibit a higher number of such defects and lower surface coverage. researchgate.net As a nine-carbon chain molecule, this compound occupies a transitional space where the propensity for order is significant but may be less pronounced than in its longer-chain counterparts like octadecyltrichlorosilane (B89594) (OTS).

Table 1: Structural Characteristics of n-Alkyltrichlorosilane SAMs on SiO₂

| Alkyl Chain Length (n) | Packing Structure | Lateral Domain Size | Key Findings |

|---|---|---|---|

| 12 | Less ordered | Not specified | Exhibits more gauche defects and lower surface coverage compared to longer chains. researchgate.net |

| 14, 18, 22 | Hexagonally packed crystalline-like domains | ~60 Å | Crystalline order is primarily in the upper portion of the alkyl chains. osti.govnih.gov |

Defect Structures and Domain Formation in this compound SAMs

Despite their high degree of order, alkyltrichlorosilane SAMs are not perfect, monolithic structures. They contain various types of defects and are typically composed of multiple domains. The formation of these imperfections is heavily influenced by the conditions during the self-assembly process. For instance, the presence of excess moisture during deposition can lead to the premature polymerization of silanes in solution before they attach to the surface. This results in the formation of polysiloxane aggregates on the surface, creating significant topological and mechanical non-uniformities. nih.gov Conversely, performing the deposition under strict anhydrous conditions on a fully hydroxylated surface promotes the formation of uniform and robust monolayers. nih.gov

Defects can also arise from the inherent chemistry of the system. The process of forming the siloxane network that links the molecules together can introduce disorder and film defects if not properly controlled. scispace.com In mixed monolayer systems, the chemical nature of the constituent molecules dictates the morphology. When mixing two different trichlorinated silanes (e.g., an aromatic and an aliphatic one), the resulting SAMs are often compositionally homogeneous with no large-scale domain separation. nist.govacs.org This homogeneity is a direct result of the formation of in-plane polysiloxane linkages among neighboring molecules, which effectively "locks" them into a mixed arrangement. nist.gov

However, if there is a significant structural incompatibility between molecules, phase separation and domain formation will occur. A clear example is the mixing of monochlorinated aliphatics with trichlorinated aromatics. In this case, molecular segregation is observed, primarily because the monochlorinated headgroups are incapable of participating in the extensive polysiloxane polymerization at the silica (B1680970) surface, preventing them from locking into a mixed phase with the trichlorinated molecules. nist.govacs.org

Modulating this compound SAM Morphology for Functional Applications

The ability to control and modulate the morphology and surface chemistry of this compound SAMs is fundamental to their use in functional applications. By carefully selecting deposition conditions and molecular components, the surface properties can be precisely tuned.

One effective method for modulation is the formation of mixed monolayers. By co-adsorbing this compound with a second, functionally-terminated alkyltrichlorosilane, the chemical composition of the surface can be tailored. For example, mixed monolayers of a functionalized alkyltrichlorosilane (e.g., 11-maleimido-undecyl-trichlorosilane) and a non-functionalized one (e.g., decyltrichlorosilane) allow for the precise control over the surface density of the functional maleimido groups. nih.gov This strategy is critical for applications where the spacing of immobilized molecules, such as DNA or proteins, needs to be controlled.

The choice of the terminal group of the silane molecule profoundly impacts the functional properties of the surface. Studies using various terminally-functionalized alkylsilane SAMs have demonstrated a direct link between surface chemistry and biological interactions. nih.gov For instance, surfaces terminated with methyl (CH₃) groups are hydrophobic, while those terminated with hydroxyl (OH) or polyethylene glycol (PEG) are wettable. nih.gov This has a direct consequence on protein adsorption and subsequent cell adhesion. Surfaces with OH and PEG terminations show significantly less protein adsorption from serum compared to those with CH₃, amine (NH₂), and carboxyl (COOH) terminations. nih.gov Consequently, human fibroblasts show weak interaction with CH₃ and OH surfaces but strong attachment, spreading, and growth on NH₂ and COOH surfaces. nih.gov By forming a SAM from this compound, a hydrophobic, methyl-terminated surface is created, which can be further modified or used in applications where low cell adhesion is desired.

Table 2: Functional Properties of SAMs with Different Terminating Groups

| Terminating Group | Wettability | Protein Adsorption | Fibroblast Adhesion & Growth |

|---|---|---|---|

| Methyl (CH₃) | Hydrophobic | High | Weak |

| Hydroxyl (OH) | Wettable | Low | Weak |

| Amine (NH₂) | Moderately Wettable | High | Strong |

| Carboxyl (COOH) | Moderately Wettable | High | Strong |

| Polyethylene Glycol (PEG) | Wettable | Low | Weak |

(Data sourced from studies on various alkylsilane SAMs) nih.gov

Surface Engineering Applications of Nonyltrichlorosilane Derived Films

Tailoring Wettability and Surface Energy

The arrangement of the nonyl chains on a surface significantly influences its interaction with liquids, a property known as wettability, which is quantified by measuring the contact angle of a liquid droplet on the surface. ucm.es By creating surfaces with specific wetting characteristics, nonyltrichlorosilane can be used to control how water and other liquids behave when in contact with a material.

Superhydrophobic surfaces, which exhibit extreme water repellency with water contact angles greater than 150°, are often inspired by natural examples like the lotus (B1177795) leaf. uh.edumdpi.com The creation of such surfaces typically requires two key features: a specific surface roughness (often on a micro- or nanoscale) and low surface energy. nih.govuh.edu

Alkyltrichlorosilanes, including this compound, are used to provide the necessary low surface energy. i.moscowsciencenet.cn The process involves first creating a textured surface on a substrate and then functionalizing it with this compound. The long hydrocarbon nonyl chains orient themselves away from the substrate, creating a non-polar, low-energy interface that repels polar water molecules. When water droplets are placed on such a surface, they rest on the peaks of the micro/nanostructures, trapping air in the valleys. This composite interface (solid-liquid-air) minimizes the contact between the water and the solid surface, leading to very high contact angles and low sliding angles, which allows water to roll off easily, carrying contaminants with it. mdpi.comnoaa.gov A patent for forming a fully aligned via structure explicitly lists this compound among the chlorosilane materials used to form self-assembled monolayers. researchgate.net

Table 1: Water Contact Angles on Surfaces Modified with Organosilanes This table presents representative data for surfaces treated with various organosilanes to illustrate the effect on wettability. Specific values can vary based on substrate, roughness, and deposition method.

| Coating Material/Method | Substrate | Water Contact Angle (°) | Reference |

| Untreated Stainless Steel | Stainless Steel | ~70-80° | silcotek.com |

| Dursan® Prototype (Silane-based) | Rough Stainless Steel | up to 163° | silcotek.com |

| Organosilane-coated Alumina | Glass | 162° | noaa.gov |

| Trimethylsilanized Silica (B1680970) Nanoparticles | Glass | 168° | nih.gov |

| Stearic Acid/CeO2 | AZ31B Mg Alloy | >158° | nrel.gov |

Creating surfaces that repel oils (oleophobic) is more challenging than creating hydrophobic surfaces because oils have much lower surface tension than water. totalmateria.com To achieve oleophobicity, the surface energy of the coating must be extremely low. accudynetest.com This is often accomplished by using fluorinated compounds, such as perfluoroalkylsilanes, which are more non-polar than their hydrocarbon counterparts. totalmateria.comimo.org A this compound layer can serve as a foundational hydrophobic layer, which can be further functionalized with fluorinated compounds to achieve oleophobicity. The long alkyl chain of this compound contributes to a low surface energy baseline. For instance, superhydrophobic coatings that were initially oleophilic (oil-attracting) showed significantly enhanced oleophobicity after being modified with a fluoropolymer, with oil contact angles increasing from under 10° to over 110°. totalmateria.com

Amphiphilic surfaces, which possess both hydrophilic (water-attracting) and lipophilic/oleophilic (oil-attracting) properties, are also of interest in various applications. rsc.org Research into reversed-phase liquid chromatography has utilized surfaces prepared by reacting this compound with porous silica, demonstrating its application in environments where interactions with amphiphilic molecules like acetonitrile (B52724) are studied. researchgate.net This suggests the potential for this compound-modified surfaces to be tailored for specific amphiphilic interactions.

Enhancing Material Performance via this compound Surface Modification

Beyond controlling wettability, this compound-derived films can enhance the functional performance of materials by providing protective barriers and modifying surface interactions at a molecular level.

Corrosion of metals is an electrochemical process that typically requires the presence of an electrolyte, such as water. totalmateria.com One of the primary strategies for preventing corrosion is to create a barrier coating that isolates the metal substrate from the corrosive environment. totalmateria.comqbcc.qld.gov.au

Silane-based coatings can provide effective corrosion protection by forming a dense, cross-linked, and hydrophobic film on the metal surface. rsc.orgmdpi.com When this compound is applied to a surface, it reacts with surface moisture and hydroxyl groups to form a stable, covalently bonded siloxane network, while the nonyl chains create a hydrophobic outer layer. nih.govnoaa.gov This layer acts as a physical barrier, repelling water and preventing it from reaching the metal surface to initiate the corrosion process. rsc.org While this compound itself reacts with water to produce corrosive hydrogen chloride, its application in a controlled environment allows for the formation of a protective, water-repellent film. nih.govnoaa.gov This hydrophobicity is crucial for preventing localized corrosion that can occur when water vapor pools on a surface. silcotek.com Organosilane films can passivate the metal surface, providing a barrier that keeps water and salts from coming into contact with it. rsc.org

Table 2: Corrosion Protection Performance of Silane-Based Coatings This table illustrates the effectiveness of silane-based coatings in protecting metal substrates. Performance is often measured by electrochemical impedance spectroscopy (EIS), where higher impedance correlates with better corrosion resistance.

| Coating System | Substrate | Test Medium | Key Finding | Reference |

| Waterborne Organofunctional Silanol (B1196071) + Bipodal Silane (B1218182) | Aluminum | Salt Solution | Significantly increased impedance, indicating enhanced barrier effect. | rsc.org |

| Bis-silane Prepolymer-Modified Epoxy | Al-Zn-Mg-Cu Alloy | 3.5 wt.% NaCl | Hybrid coating improved corrosion resistance. | nrel.gov |

| Stearic Acid/CeO2 Superhydrophobic Coating | AZ31B Mg Alloy | 3.5 wt.% NaCl | Showed improved anti-corrosion performance. | nrel.gov |

| Epoxy Primer + Polyurethane Paint with Kreutzonit | S355JR Steel | Natural Seawater | Provided the best corrosion protection among tested coatings. | mdpi.com |

Tribology is the study of friction, wear, and lubrication of interacting surfaces in relative motion. Self-assembled monolayers (SAMs) derived from alkyltrichlorosilanes are excellent model systems for studying friction at the molecular level. nist.govuh.edu The long, ordered alkyl chains can significantly reduce the coefficient of friction and adhesion between surfaces. silcotek.com

The tribological properties of these films are highly dependent on the molecular organization and chain length. nist.gov Research has shown that for n-alkyltrichlorosilane SAMs, there is an optimal chain length that results in the most ordered film and, consequently, the lowest friction. nist.gov A study investigating various chain lengths found that a 12-carbon chain (dodecyltrichlorosilane) produced the most ordered system with the lowest coefficient of friction. nist.gov Another study noted that rubbing a surface modified with n-nonyltrichlorosilane altered the field-effect mobility of a subsequently deposited transistor material, indicating a direct modification of surface properties. researchgate.net These findings demonstrate that this compound can be used to create low-friction surfaces, which is critical for applications in microelectromechanical systems (MEMS) and other areas where minimizing friction and wear is essential. silcotek.com

Table 3: Nanofriction Coefficients for Alkyltrichlorosilane SAMs on Silicon Data from a study measuring the coefficient of friction for self-assembled monolayers with varying alkyl chain lengths using an atomic force microscope (AFM). This illustrates the relationship between chain length, molecular order, and frictional properties.

| Alkyl Chain Length (Number of Carbons) | Dichroic Ratio (Measure of Molecular Order) | Coefficient of Friction |

| C5 (Pentyl) | ~1.1 | ~0.14 |

| C10 (Decyl) | ~1.6 | ~0.08 |

| C12 (Dodecyl) | ~2.1 | ~0.04 |

| C16 (Hexadecyl) | ~2.0 | ~0.06 |

| C18 (Octadecyl) | ~2.0 | ~0.06 |

| C30 (Triacontyl) | ~1.1 | ~0.18 |

| (Source: Adapted from Chandross, M., et al., Langmuir, 2006) nist.gov |

The accumulation of unwanted materials on surfaces, known as fouling, is a significant problem in various fields, from marine transport to medical devices. rsc.org Self-cleaning surfaces, often linked to superhydrophobicity, are designed to repel contaminants or allow them to be easily removed by rolling water droplets (the "lotus effect").

The superhydrophobic surfaces created using this compound, as described in section 4.1.1, inherently possess self-cleaning properties. noaa.gov Dust and dirt particles that land on the surface have minimal adhesion and are readily washed away by water. noaa.gov

Anti-fouling, particularly in marine environments, aims to prevent the attachment of organisms like algae and barnacles. imo.orgrsc.org This is often achieved by creating surfaces that minimize adhesion. Low surface energy coatings, such as those made with this compound, can provide a "fouling-release" effect. While traditional anti-fouling paints often rely on toxic biocides that leach into the environment, non-toxic, low-adhesion surfaces are a more environmentally friendly strategy. imo.org The principle is that the smooth, low-energy surface makes it difficult for marine organisms to get a firm grip, and any that do attach can be more easily removed by water flow. rsc.org Therefore, the hydrophobic nature of this compound-derived films contributes directly to both self-cleaning and anti-fouling surface designs.

Adhesion Promotion in Multilayer Systems

This compound plays a critical role as an adhesion promoter in the fabrication of multilayer systems, particularly in applications where dissimilar materials are interfaced. evonik.comadhesivesmag.com Adhesion promoters are bifunctional compounds that establish a chemical bridge between a substrate and a subsequent layer, such as an adhesive or a coating. adhesivesmag.comspecialchem.com In the context of this compound, its utility stems from the presence of hydrolyzable silane groups and a non-polar nonyl tail.

The operational mechanism of silane-based adhesion promoters like this compound involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of surface moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silicon wafers, or metal oxides), forming stable covalent oxane bonds (Si-O-Substrate). Simultaneously, the non-polar nonyl chain extends away from the surface, creating a low-energy, hydrophobic surface that can effectively interact with and promote the adhesion of subsequently applied organic layers, such as polymers or photoresists. evonik.comadhesivesmag.com

The application of this compound can be accomplished either by incorporating it as an additive into the coating formulation or by applying it as a primer in a preliminary surface treatment step. specialchem.comgoogle.com When used as a primer, a self-assembled monolayer (SAM) of this compound can be formed on the substrate, creating a uniform, chemically-tailored interface for subsequent layer deposition.

Table 1: Adhesion Promotion Mechanisms

| Mechanism Component | Description | Key Interactions |

| Hydrolyzable Group | Trichlorosilyl (-SiCl₃) group of this compound. | Reacts with surface moisture to form silanol (-Si-OH) groups. |

| Substrate Interaction | Condensation of silanol groups with hydroxyl (-OH) groups on the inorganic substrate surface. | Formation of covalent Si-O-Substrate bonds. |

| Organic Layer Interaction | The non-polar nonyl (-C₉H₁₉) tail of the this compound molecule. | Van der Waals forces and physical entanglement with the overlying organic polymer layer. |

| Resulting Interface | A molecular bridge connecting the inorganic substrate and the organic overlayer. | Enhanced adhesion and improved durability of the multilayer system. |

Interface Modification in Electronic and Optical Devices

Dielectric Surface Engineering for Organic Thin-Film Transistors (OTFTs) with this compound

In organic thin-film transistors (OTFTs), the interface between the gate dielectric and the organic semiconductor is a critical determinant of device performance. sigmaaldrich.com The properties of this interface, including its surface energy and the presence of charge trapping sites, directly impact the ordering of the organic semiconductor molecules and the efficiency of charge transport. researchgate.net this compound is frequently employed to modify the surface of dielectric materials, most commonly silicon dioxide (SiO₂), to create a more favorable interface for organic semiconductor deposition.

The use of a this compound SAM can lead to a significant reduction in interfacial trap density, which manifests as improved subthreshold swing and lower threshold voltage in the resulting OTFTs. researchgate.net Research has demonstrated that the surface treatment of dielectrics with various alkyltrichlorosilanes, including this compound, is a key strategy for fabricating high-performance OTFTs. researchgate.netresearchgate.net

Controlling Charge Carrier Mobility via this compound Interfacial Layers

The charge carrier mobility is a key figure of merit for a thin-film transistor, as it dictates the switching speed and current-carrying capacity of the device. lmaleidykla.lt The formation of a this compound interfacial layer has been shown to be a highly effective method for enhancing charge carrier mobility in OTFTs. researchgate.netresearchgate.netresearchgate.net

The primary mechanism behind this enhancement is the improved morphology and crystallinity of the organic semiconductor film grown on the this compound-treated dielectric. The low surface energy of the this compound SAM encourages the organic semiconductor molecules to adopt a more ordered packing arrangement, which facilitates efficient intermolecular charge hopping. researchgate.net

Furthermore, rubbing the this compound-modified surface can induce an in-plane alignment of the semiconductor molecules, leading to anisotropic charge transport. researchgate.netresearchgate.net In one study, the field-effect mobility of pentacene-based thin-film transistors was increased by a factor of approximately 15 along the rubbing direction on a this compound-modified surface. researchgate.netresearchgate.net This anisotropic mobility can be exploited in circuit design to optimize performance.

The choice of the alkyl chain length in the silane treatment can also influence the degree of mobility enhancement. For instance, while both this compound and octadecyltrichlorosilane (B89594) have been shown to improve mobility, the former has demonstrated a more significant effect in certain systems. researchgate.netresearchgate.net The precise control over the interfacial properties afforded by this compound SAMs is a powerful tool for tuning the charge transport characteristics of organic electronic devices. rsc.orgresearchgate.net

Table 2: Impact of this compound on OTFT Performance

| Device Parameter | Effect of this compound Treatment | Underlying Mechanism |

| Charge Carrier Mobility (µ) | Significant increase, can be anisotropic with rubbing. researchgate.netresearchgate.netresearchgate.net | Improved crystallinity and molecular ordering of the organic semiconductor film. researchgate.net |

| Threshold Voltage (Vth) | Reduction. researchgate.net | Passivation of charge trapping sites at the dielectric-semiconductor interface. researchgate.net |

| On/Off Current Ratio | Improvement. researchgate.net | Reduced off-state current due to lower trap density and improved gate modulation. researchgate.net |

| Subthreshold Swing (SS) | Reduction. researchgate.net | Lower density of interfacial trap states. researchgate.net |

Optical Property Modulation of this compound-Treated Surfaces

The application of a this compound monolayer can also modulate the optical properties of a surface. While the monolayer itself is extremely thin and largely transparent in the visible spectrum, its influence on the surface energy and wettability can be used to pattern materials that do have distinct optical characteristics.

For example, the hydrophobic nature of a this compound-treated surface can be used to selectively deposit materials from a solution, a technique that can be applied to create patterns for optical applications. Furthermore, in the context of devices like displays or sensors, controlling the surface properties with this compound can impact the adhesion and performance of antireflective coatings or other optical films.

Research has also explored the use of self-assembled monolayers, including those derived from organosilanes, in the fabrication of molecular wires and other components for molecular electronics, which have inherent optical and electronic properties. nthu.edu.tw The ability to create well-defined, patterned surfaces using this compound opens up possibilities for fabricating structures with tailored optical responses. chemrxiv.orgnih.gov

Nonyltrichlorosilane in Advanced Thin Film Science and Engineering

Thin Film Deposition Methodologies Utilizing Nonyltrichlorosilane Precursors

The fabrication of thin films using this compound precursors is achieved through several sophisticated deposition techniques. These methods are chosen based on the desired film characteristics, such as thickness, uniformity, and conformality.

Chemical Vapor Deposition (CVD) Variants for Organosilane Films

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. gelest.com In a typical CVD process, a volatile precursor, such as this compound, is introduced into a reaction chamber where it decomposes on a heated substrate, forming a solid thin film. gelest.comlinde-amt.com The chemical reactions are meticulously controlled by parameters like temperature, pressure, and gas flow rates to achieve the desired film properties. linde-amt.com

For organosilane films, including those derived from this compound, CVD offers the advantage of depositing uniform and conformal coatings over complex topographies. inesc-mn.pt Silanes can be applied to substrates via CVD under dry, aprotic conditions, which is conducive to the formation of monolayer films. gelest.com While a variety of silanes can be used in vapor phase deposition, those with a vapor pressure exceeding 5 torr at 100 °C are most common in commercial applications. gelest.com

A notable variant of CVD is Plasma-Enhanced Chemical Vapor Deposition (PECVD). PECVD utilizes a radio-frequency plasma to decompose the precursor gases at lower temperatures than conventional CVD. impactcoatings.com This makes it suitable for depositing films on temperature-sensitive substrates. impactcoatings.com

Atomic Layer Deposition (ALD) Approaches for Siloxane Films

Atomic Layer Deposition (ALD) is a subtype of CVD that allows for exceptional control over film thickness and conformality at the atomic level. beneq.comresearchgate.net The ALD process involves sequential, self-limiting surface reactions. google.com In a typical ALD cycle for depositing siloxane films, the substrate is first exposed to the this compound precursor. After a purge step to remove unreacted precursor and byproducts, the surface is exposed to a second reactant, such as water vapor, to form the siloxane linkage. researchgate.net This cycle is repeated to build the film layer by layer.

The self-limiting nature of ALD ensures that each reaction cycle deposits a precise amount of material, leading to highly uniform and conformal films, even on complex 3D structures. researchgate.net This precision makes ALD a preferred method for applications requiring very thin films with excellent control over their properties. beneq.com ALD can be used to deposit a variety of materials, including silicon nitride and silicon carbonitride films, by using halogenated silane (B1218182) precursors and nitrogen-containing plasmas or precursors. google.comwipo.int

A variation of ALD, known as molecular layer deposition (MLD), has been used to create hybrid organic-inorganic siloxane thin films through the ring-opening polymerization of cyclic siloxane precursors. rsc.org

Solution-Based Film Fabrication for this compound Systems

Solution-based methods offer a cost-effective and scalable alternative to vapor deposition techniques for fabricating thin films. researchgate.net These methods typically involve dissolving the this compound precursor in a suitable solvent and then applying the solution to a substrate.

One common solution-based technique is the formation of Self-Assembled Monolayers (SAMs). In this process, a substrate is immersed in a dilute solution containing the this compound molecules. google.com These molecules then spontaneously adsorb onto the substrate surface, forming a highly ordered, single layer of molecules. The process is driven by the chemical affinity between the trichlorosilyl (B107488) headgroup of the this compound and the substrate surface.

Solution-based approaches are particularly useful for creating patterned films and for applications where precise control over the surface chemistry is crucial. researchgate.net The properties of the resulting film can be tuned by controlling the concentration of the precursor solution, the immersion time, and the nature of the solvent.

Control of Film Microstructure and Crystallinity

The performance of thin films is intrinsically linked to their microstructure and crystallinity. For this compound-based films, controlling these properties is essential for tailoring their functionality for specific applications.

Factors Influencing Molecular Orientation and Crystal Growth in this compound Films

The molecular orientation and crystal growth within this compound films are influenced by a combination of factors, including substrate properties, processing conditions, and the inherent characteristics of the molecule itself. rsc.org The long nonyl chain of this compound can lead to the formation of ordered structures, such as lamellar phases, where the molecules align themselves in a specific direction.

Substrate temperature during deposition plays a critical role. nsf.gov Varying the deposition temperature can alter the mobility of the molecules on the surface, thereby influencing how they pack and orient themselves. nsf.gov The chemical nature of the substrate is also important. For instance, a prerubbed surface coated with a self-assembled monolayer of n-alkyltrichlorosilane can induce anisotropic field-effect mobility in overlying organic semiconductor films, indicating a controlled alignment of the molecules. researchgate.net

Other factors that can affect the microstructure include the deposition rate and the presence of any post-deposition annealing steps. nsf.gov Techniques like X-ray diffraction and atomic force microscopy are often used to characterize the resulting film structure and orientation. researchgate.net

Induced Crystallization in Hybrid Organic-Inorganic Films via this compound Interface

The interface between a substrate and a deposited film can be engineered to induce crystallization in otherwise amorphous or poorly crystalline materials. A this compound-modified surface can act as a template, guiding the arrangement of molecules in a subsequently deposited layer.

For example, a self-assembled monolayer of this compound can promote the crystallization of an overlying organic semiconductor film. researchgate.net The ordered alkyl chains of the this compound SAM can provide a favorable energetic landscape for the molecules of the second material to align and form crystalline domains. This technique has been shown to enhance the performance of organic field-effect transistors by improving charge transport through the well-ordered crystalline structure. researchgate.net

This interfacial engineering approach is a powerful tool for creating hybrid organic-inorganic films with tailored crystalline properties. The ability to induce crystallization provides a pathway to enhance the electronic and optical properties of these composite materials for a range of advanced applications.

Functional Performance of this compound-Integrated Thin Films

The integration of this compound into thin-film device architectures as a self-assembled monolayer (SAM) significantly influences the functional performance of the resulting devices. By modifying the surface properties of the dielectric layer, this compound plays a crucial role in enhancing electrical characteristics and improving the stability and durability of thin-film transistors.

Electrical Characteristics and Transistor Performance of this compound-Modified Devices

The performance of organic thin-film transistors (OTFTs) is highly dependent on the quality of the interface between the semiconductor and the dielectric layer. ossila.com The use of this compound as a surface treatment for the dielectric, typically silicon dioxide (SiO₂), has been shown to be an effective strategy for improving key transistor metrics such as field-effect mobility and the on/off current ratio. researchgate.nettcichemicals.com this compound forms a dense, ordered self-assembled monolayer that passivates the dielectric surface, reducing the density of charge trap sites, such as silanol (B1196071) groups, which can immobilize charge carriers and hinder device performance. ossila.comjos.ac.cn

Research has demonstrated that modifying the SiO₂ gate dielectric with a this compound SAM leads to a more favorable surface for the growth of the overlying organic semiconductor layer, such as pentacene (B32325). researchgate.netresearchgate.net This results in improved crystallinity and morphology of the semiconductor film, which is crucial for efficient charge transport. ossila.com

A significant finding is the anisotropic enhancement of field-effect mobility when the this compound-modified substrate is mechanically rubbed. researchgate.netresearchgate.net For pentacene-based thin-film transistors, this treatment was found to increase the field-effect mobility by a factor of approximately 15 along the rubbing direction. researchgate.net This effect is attributed to the in-plane alignment of the pentacene molecules, which is guided by the rubbed SAM layer. researchgate.net In studies involving 2,3-Dimethylpentacene (DMP), transistors fabricated on rubbed n-nonyltrichlorosilane-modified SiO₂/Si substrates achieved a high field-effect mobility of 0.46 cm²/Vs. researchgate.net The non-polar nature of the this compound SAM is generally more effective in enhancing carrier mobility compared to SAMs with polar end groups, which can create less ordered interfaces. ncl.edu.tw

The table below summarizes key performance metrics for organic field-effect transistors (OFETs) where this compound was used to modify the dielectric surface.

| Semiconductor Material | Substrate/Dielectric | Surface Treatment | Field-Effect Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|---|---|

| 2,3-Dimethylpentacene (DMP) | SiO₂/Si | Rubbed n-Nonyltrichlorosilane | 0.46 | - | researchgate.net |

| Pentacene | SiO₂/Si | Rubbed n-Nonyltrichlorosilane | Increased by a factor of ~15 | - | researchgate.net |

| 2,3-Dimethyltetracene (DMT) | SiO₂/Si | n-Nonyltrichlorosilane | 0.028 | - | researchgate.net |

| 2,3-Dimethylpentacene (DMPT) | Si/SiO₂ | n-Nonyltrichlorosilane (NTS) | Carrier mobility was 3 to 5 times higher than with polar SAMs (unrubbed) | - | ncl.edu.tw |

Thermal Stability and Environmental Durability of this compound Films

The long-term operational stability of thin-film devices is a critical factor for their practical application. This compound films contribute positively to both the thermal stability and environmental durability of the devices they are integrated into.

Thermal Stability

This compound itself is a combustible liquid that reacts with water. nih.gov When heated, its vapors can form explosive mixtures with air. nih.gov However, once it forms a covalently bonded siloxane network on a substrate surface, its thermal properties change. The stability of the resulting film is then related to the stability of siloxane bonds (Si-O-Si). The thermal stability of such siloxane films can be influenced by the nature of the organic side groups attached to the silicon atoms. nanoge.org While specific high-temperature stability data for pure this compound monolayers is limited in the available literature, the degradation of organic transistors in general can be accelerated by thermal effects, which may induce phase changes in the semiconductor layer. researchgate.net The presence of a stable, well-ordered SAM can help maintain the integrity of the semiconductor/dielectric interface at elevated temperatures.

Environmental Durability